An In-Depth Technical Guide to the Chemical Properties of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic Acid
An In-Depth Technical Guide to the Chemical Properties of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Naphthalene Derivative
As a Senior Application Scientist, my experience has consistently highlighted the pivotal role of well-characterized chemical entities in the landscape of scientific innovation. 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, a molecule of significant interest, stands as a testament to the untapped potential within seemingly specialized compounds. This guide is crafted to provide a comprehensive, in-depth understanding of its chemical properties, moving beyond a simple recitation of facts to offer insights into its reactivity, synthesis, and potential applications, particularly in the realm of drug discovery. The structure of this document is designed to be fluid, mirroring the interconnected nature of chemical properties, and to empower researchers with the foundational knowledge required for novel applications.
Core Molecular Profile
2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, also known by various synonyms including Sulfo J acid, is a substituted naphthalene compound with the molecular formula C₁₀H₉NO₇S₂.[1][2] Its structure is characterized by a naphthalene core functionalized with an amino group, a hydroxyl group, and two sulfonic acid groups. This unique combination of functional groups dictates its chemical behavior, solubility, and potential for further chemical modification.
Structural and Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₇S₂ | [1][2] |
| Molecular Weight | 319.31 g/mol | [2] |
| IUPAC Name | 2-amino-5-hydroxynaphthalene-1,7-disulfonic acid | [1] |
| CAS Number | 6535-70-2 | [1] |
| Density | 1.9 ± 0.1 g/cm³ | [3] |
| Water Solubility | 35.36 g/L at 25°C | [2] |
| pKa (Predicted) | -0.42 ± 0.40 | [2] |
| LogP (Predicted) | -2.31 | [3] |
The presence of two sulfonic acid groups and a hydroxyl group confers significant water solubility to the molecule.[2] The predicted low LogP value further underscores its hydrophilic nature.[3] These properties are crucial for its utility in aqueous-based reactions and biological assays.
The molecular structure can be visualized as follows:
Figure 1: Chemical structure of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid.
Synthesis and Purification: A Practical Approach
The synthesis of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid is a multi-step process that requires careful control of reaction conditions to achieve high purity. A common method involves the sulfonation of 7-amino-4-hydroxy-2-naphthalene sulfonic acid (J acid).
Experimental Protocol: Sulfonation of J-acid
This protocol is based on a patented method designed to produce high-purity 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid.[4]
Materials:
-
7-amino-4-hydroxy-2-naphthalene sulfonic acid (J acid)
-
Manganese dioxide (MnO₂)
-
Sodium pyrosulfite (Na₂S₂O₅)
-
Sodium hydroxide (NaOH) solution (30%)
-
Hydrochloric acid (HCl) solution (30%)
-
Water
Procedure:
-
Preparation of Alkaline J-acid Solution:
-
In a suitable reaction vessel, dissolve J acid in water to create a 9-11 wt% solution.
-
Adjust the pH of the solution to 6.5-8.0 using a 30% sodium hydroxide solution.
-
-
Sulfonation Reaction:
-
Heat the alkaline J-acid solution to 40-55°C.
-
Add manganese dioxide to the solution.
-
Slowly add sodium pyrosulfite to the reaction mixture at a controlled rate.
-
Maintain the reaction temperature at 40-55°C and the pH at 6.5-8.0 for 0.5-1 hour.
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture to 0-8°C.
-
Slowly add 30% hydrochloric acid to precipitate the 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid product.
-
Filter the precipitate and wash with cold water.
-
For further purification, the product can be re-dissolved in water, the pH adjusted to 6.8-8.0, and then re-precipitated by cooling to 0-8°C before a final filtration.
-
Causality of Experimental Choices: The use of manganese dioxide and sodium pyrosulfite as sulfonating agents is a key aspect of this method, offering a less corrosive alternative to traditional methods that use oleum.[4] The careful control of pH and temperature is critical to ensure the desired sulfonation pattern and minimize the formation of byproducts, leading to a product with a purity greater than 96%.[4]
Figure 2: Workflow for the synthesis of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring. The chemical shifts of these protons will be influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effects of the sulfonic acid groups. Protons on the same ring as the amino and hydroxyl groups will likely appear at a different chemical shift than the protons on the other ring. The NH₂ and OH protons may appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display ten signals corresponding to the ten carbon atoms of the naphthalene ring. The carbons attached to the amino, hydroxyl, and sulfonic acid groups will have characteristic chemical shifts. Carbons bonded to the electron-withdrawing sulfonic acid groups will be shifted downfield, while those bonded to the electron-donating amino and hydroxyl groups will be shifted upfield.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-H stretch: One or two sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
S=O stretch: Strong absorption bands in the region of 1000-1250 cm⁻¹ characteristic of the sulfonic acid groups.
-
Aromatic C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of the compound.
-
Electrospray Ionization (ESI): Given its polar and ionic nature, ESI would be the preferred ionization method. In negative ion mode, the spectrum would likely show a prominent peak for the [M-H]⁻ ion at m/z 318. In positive ion mode, the [M+H]⁺ ion at m/z 320 would be expected. The observation of ions corresponding to the loss of SO₃ is also possible. Predicted collision cross-section values can aid in structural confirmation.[5]
Chemical Reactivity and Potential for Derivatization
The reactivity of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid is governed by its functional groups, making it a versatile building block for the synthesis of more complex molecules.
-
Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including diazotization followed by coupling reactions (azo coupling), acylation, and alkylation. These reactions are fundamental to its primary application in the synthesis of azo dyes.[2]
-
Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide ion. It can undergo etherification and esterification reactions.
-
Naphthalene Ring: The aromatic ring system can undergo electrophilic substitution reactions, although the positions of substitution will be directed by the existing functional groups. The sulfonic acid groups are deactivating and meta-directing, while the amino and hydroxyl groups are activating and ortho-, para-directing.
The interplay of these functional groups allows for the strategic design of derivatives with tailored properties.
Figure 3: Reactivity and derivatization potential of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid.
Applications in Drug Discovery and Development: A Scaffold of Promise
While primarily known as a dye intermediate, the structural motifs within 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid hold significant potential in medicinal chemistry. The sulfonated naphthalene core is a recognized pharmacophore in various therapeutic areas.
The Sulfonamide and Naphthalene Moieties in Medicinal Chemistry
-
Sulfonamides: The sulfonamide group is a well-established functional group in a wide range of clinically approved drugs, exhibiting antibacterial, antiviral, anticancer, and anti-inflammatory properties. This is due to their ability to mimic the transition state of enzymatic reactions and form key hydrogen bonding interactions with biological targets.
-
Naphthalene Derivatives: The naphthalene ring system serves as a scaffold in numerous bioactive compounds. Its rigid, planar structure allows for effective π-π stacking interactions with aromatic residues in protein binding pockets. Naphthoquinones derived from naphthalene have shown cyclooxygenase-2 (COX-2) inhibitory activity.
Potential Therapeutic Applications
Given its structural features, derivatives of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid could be explored for a variety of therapeutic applications:
-
Enzyme Inhibition: The combination of the sulfonamide-like sulfonic acid groups and the naphthalene scaffold suggests potential for designing inhibitors of enzymes such as kinases, proteases, and carbonic anhydrases. For instance, a derivative, 4-Hydroxy-5-((2-hydroxybenzylidene)amino)naphthalene-2,7-disulfonic acid, has shown the ability to inhibit tyrosinase.[6]
-
Anticancer Agents: The naphthalene ring's ability to intercalate with DNA, a property of some anticancer drugs, could be a starting point for designing novel chemotherapeutic agents.
-
Antimicrobial Agents: The synthesis and biological evaluation of derivatives could lead to the discovery of new antimicrobial compounds, a critical area of research in the face of growing antibiotic resistance.
The development of a synthetic route to produce high-purity 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid is a crucial first step in unlocking its full potential for the synthesis of novel, biologically active molecules.
Safety and Handling
According to available data, 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid is not classified as a hazardous substance under GHS criteria.[1] However, as with any chemical, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.
-
Handling: Handle in a well-ventilated area to avoid the formation of dust and aerosols. Use non-sparking tools.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[3]
Conclusion: A Foundation for Future Discovery
This technical guide has provided a detailed overview of the chemical properties of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, from its fundamental molecular characteristics to its synthesis, reactivity, and potential applications in drug discovery. The convergence of a sulfonated naphthalene scaffold with reactive amino and hydroxyl groups presents a compelling platform for the design and synthesis of novel chemical entities with diverse biological activities. It is my hope that this comprehensive resource will serve as a valuable tool for researchers, inspiring further investigation into this promising molecule and accelerating the pace of scientific innovation.
References
-
PubChem. (n.d.). 2-Amino-5-hydroxynaphthalene-1,7-disulphonic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid.
-
PubChemLite. (n.d.). 2-amino-5-hydroxynaphthalene-1,7-disulphonic acid (C10H9NO7S2). Retrieved from [Link]
-
Oku, H., & Ishiguro, K. (2002). Cyclooxygenase-2 Inhibitory 1,4-naphthoquinones From Impatiens Balsamina L. Biological & Pharmaceutical Bulletin, 25(5), 658–660. [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid. Retrieved from [Link]
-
Wikidata. (n.d.). 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid. Retrieved from [Link]
-
PubChem. (n.d.). Disodium 2-amino-5-hydroxynaphthalene-1,7-disulphonate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid.
-
Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid.
Sources
- 1. 2-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | C10H9NO7S2 | CID 81024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid CAS#: 6535-70-2 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. CN101148429B - Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid - Google Patents [patents.google.com]
- 5. PubChemLite - 2-amino-5-hydroxynaphthalene-1,7-disulphonic acid (C10H9NO7S2) [pubchemlite.lcsb.uni.lu]
- 6. 4-Hydroxy-5-((2-hydroxybenzylidene)amino)naphthalene-2,7-disulfonic Acid [benchchem.com]
